molecular formula C32H68BrP B1591661 Trihexyltetradecylphosphonium bromide CAS No. 654057-97-3

Trihexyltetradecylphosphonium bromide

Cat. No. B1591661
CAS RN: 654057-97-3
M. Wt: 563.8 g/mol
InChI Key: RJELOMHXBLDMDB-UHFFFAOYSA-M
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Description

Trihexyltetradecylphosphonium bromide is a phosphonium-based ionic liquid . It can be used as a recyclable reaction medium for Heck cross-coupling reactions . It can also be used to prepare supported liquid membranes (SLMs) for gas separation processes .


Synthesis Analysis

Trihexyltetradecylphosphonium bromide has been used as a catalyst and extractant . It was utilized for the S-removal of model oil (MO) and acted as the reaction-induced self-separation catalyst . It is also a reactant for the preparation of ionic liquids via solvent-free anion metathesis reaction and the preparation of tetraalkylphosphonium tungstophosphate and isopolytungstate Lindquist cluster anion .


Molecular Structure Analysis

The linear formula of Trihexyltetradecylphosphonium bromide is [CH3(CH2)5]3P (Br) (CH2)13CH3 . Its molecular weight is 563.76 .


Chemical Reactions Analysis

Trihexyltetradecylphosphonium bromide has been used in ultrasound-assisted extractive/oxidative desulfurization . The influence of oxidant to sulfur molar ratio, mass ratio of model oil to ionic liquid, sonication time, and temperature was observed to investigate the optimal conditions for the ultrasound-assisted extractive/oxidative desulfurization catalyzed by Trihexyltetradecylphosphonium bromide .


Physical And Chemical Properties Analysis

Trihexyltetradecylphosphonium bromide is a solid with a density of 0.96 g/mL at 20 °C .

Scientific Research Applications

Catalyst in Desulfurization

Trihexyltetradecylphosphonium bromide has been used as an effective catalyst in ultrasound-assisted extractive/oxidative desulfurization . It was utilized for the S-removal of model oil (MO) and acted as the reaction-induced self-separation catalyst . The influence of oxidant to sulfur molar ratio (n (O/S)), mass ratio of model oil to ionic liquid (m (MO/IL)), sonication time, and temperature was observed to investigate the optimal conditions for the ultrasound-assisted extractive/oxidative desulfurization (UEODS) catalyzed by Trihexyltetradecylphosphonium bromide .

Recyclable Reaction Medium

Trihexyltetradecylphosphonium bromide is a phosphonium-based ionic liquid that can be used as a recyclable reaction medium for Heck cross-coupling reactions . This makes it a valuable tool in the field of organic synthesis, where the Heck reaction is a commonly used method for the formation of carbon-carbon bonds.

Preparation of Supported Liquid Membranes (SLMs)

This compound can also be used to prepare supported liquid membranes (SLMs) for gas separation processes . SLMs are a type of membrane that have a liquid layer immobilized within the pores of a porous support. They are used in a variety of separation processes, including the separation of gases, the recovery of valuable solutes from waste streams, and the removal of contaminants from water.

Anion Metathesis Reaction

Trihexyltetradecylphosphonium bromide can be used in the preparation of ionic liquids via solvent-free anion metathesis reaction . Anion metathesis is a type of chemical reaction in which an anion (a negatively charged ion) is exchanged between two compounds.

Preparation of Phosphonium Tungstophosphate and Isopolytungstate Lindquist Cluster Anion

This compound can be used in the preparation of phosphonium tungstophosphate and isopolytungstate Lindquist cluster anion . These are types of polyoxometalates, a class of compounds with a wide range of applications, including catalysis, magnetism, and materials science.

Desulfurization of Base Oil

The sulfur removal of base oil (BO) was also examined using various desulfurization systems at DBT optimized conditions . The highest desulfurization efficiency of BO was obtained during the UEODS process, which made it industrially feasible . Trihexyltetradecylphosphonium bromide was regenerated and recycled six times with a slight variation in efficiency .

Mechanism of Action

Trihexyltetradecylphosphonium bromide was utilized for the S-removal of model oil (MO) and acted as the reaction-induced self-separation catalyst . A kinetic study was performed, and the reaction rate constant and half-life were calculated as the oxidation reaction was following pseudo-first-order reaction kinetics .

Safety and Hazards

When handling Trihexyltetradecylphosphonium bromide, it is recommended to wear protective clothing and avoid inhalation of vapor, skin or eye contact . It should also be avoided from washing into water courses and contaminating public drains or water supply .

properties

IUPAC Name

trihexyl(tetradecyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H68P.BrH/c1-5-9-13-17-18-19-20-21-22-23-24-28-32-33(29-25-14-10-6-2,30-26-15-11-7-3)31-27-16-12-8-4;/h5-32H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJELOMHXBLDMDB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H68BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047953
Record name Trihexyltetradecylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

563.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trihexyltetradecylphosphonium bromide

CAS RN

654057-97-3
Record name Trihexyltetradecylphosphonium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0047953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trihexyltetradecylphosphonium bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Trihexyltetradecylphosphonium bromide suitable for extracting metal ions from solutions?

A1: Trihexyltetradecylphosphonium bromide exhibits a strong affinity for certain metal anions. For example, research shows its effectiveness in extracting Platinum (Pt(IV)) and Palladium (Pd(II)) from acidic solutions. [, ] This selectivity makes it a potential candidate for metal separation processes. Additionally, it can be combined with other extractants like di(2-ethylhexyl) phosphate (D2EHPA) to fine-tune its extraction capabilities for specific metals like Terbium (Tb(III)). []

Q2: How does the structure of Trihexyltetradecylphosphonium bromide influence its extraction efficiency?

A2: While the provided research doesn't delve into specific structural modifications, comparing Trihexyltetradecylphosphonium bromide (Cyphos 102) with an isomer, tetraoctylphosphonium bromide, reveals insights into the role of cation symmetry. The research observed that the frequency-dependent conductivity and shear viscosity, crucial parameters influencing extraction, were minimally affected by cation asymmetry. [] This suggests that the long alkyl chains in Trihexyltetradecylphosphonium bromide play a more significant role in its extraction capabilities than the specific arrangement of these chains around the phosphorous atom.

Q3: Beyond metal extraction, what other applications has Trihexyltetradecylphosphonium bromide been explored for?

A3: Researchers have explored immobilizing Trihexyltetradecylphosphonium bromide within agar-alginate beads to create a sustainable adsorbent for removing phenol from wastewater. [] The ionic liquid's affinity for phenol, coupled with the biodegradability of the bead matrix, makes this a promising approach for environmental remediation.

Q4: What analytical techniques are commonly used to study Trihexyltetradecylphosphonium bromide?

A4: Various analytical techniques are employed to characterize Trihexyltetradecylphosphonium bromide and its applications. These include:

  • Spectroscopy: Fourier transform infrared spectroscopy (FTIR) is used to confirm the incorporation of Trihexyltetradecylphosphonium bromide within materials like agar-alginate beads. []
  • Microscopy: Scanning electron microscopy (SEM) helps visualize the surface morphology and porosity of materials containing Trihexyltetradecylphosphonium bromide. []
  • Thermal Analysis: Thermogravimetric analysis (TGA) is used to assess the thermal stability of Trihexyltetradecylphosphonium bromide and composite materials. []

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